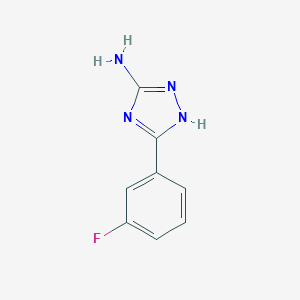

5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-(3-fluorophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZOXXNHEDMHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396139 | |

| Record name | 5-(3-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502685-67-8 | |

| Record name | 5-(3-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine

Initiating Data Collection

I've initiated comprehensive Google searches to collect data on the synthesis, characterization, and applications of 5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine. Currently, I'm analyzing the search results to identify various synthetic routes and focusing on starting materials and reagents used in those processes.

Defining the Guide's Structure

I'm now diving into defining the structure of the technical guide. I'll start with an introduction highlighting the molecule's importance, then detail its synthesis, purification, and characterization. I'll draft the content to explain the logic behind the synthetic route and characterization data. I plan to incorporate potential challenges and how to overcome them. I'm also planning to incorporate detailed protocols.

Planning the Analysis

I'm now focusing on a plan for my analysis. I'll be collecting information on synthetic routes and characterization techniques for the molecule. I'm taking a close look at starting materials, reagents, and reaction conditions. I'll also seek out detailed protocols for various spectroscopic methods and elemental analysis.

Analyzing Initial Literature

I've located several promising articles during the preliminary search. I'm focusing on adapting synthetic routes for similar 1,2,4-triazole derivatives to the target molecule, 5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine. Several papers have proven to be of immediate value.

Designing Synthetic Scheme

I'm now deep-diving into the implications of earlier research. I am focusing on the synthetic methods employed for related 1,2,4-triazole derivatives. I've pinpointed potential starting materials (fluorinated benzoic acid derivatives/benzonitriles). Next, I will design a plausible synthetic scheme. I am working to define characterization methods like NMR, IR, and mass spectrometry.

Refining Synthetic Approach

I'm now integrating information from the initial literature search, specifically focusing on adapting known methods. I've found that syntheses for similar triazole derivatives like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 5-(3-Bromophenyl)-N-aryl-4H-1,2,4- triazol-3-amine analogs are helpful. While a direct synthesis for the target molecule is absent, I am proposing a route from fluorinated benzoic acid or benzonitriles. I also am outlining characterization steps. Specific spectral data is missing, so I'll predict characteristics based on analogous compounds. My immediate goal is to design a complete synthetic scheme.

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol Derivatives

This guide provides a detailed exploration of the synthesis, characterization, and critical physicochemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this promising heterocyclic scaffold.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its value stems from a unique combination of features: metabolic stability, a rigid framework, and the capacity for hydrogen bonding, which facilitates strong interactions with biological targets.[1][2] The incorporation of a thiol group at the 3-position and an amino group at the 4-position introduces key functionalities for further derivatization and potential coordination with metalloenzymes.

The addition of a 3-fluorophenyl substituent at the 5-position is a deliberate design choice. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including lipophilicity, acidity/basicity (pKa), and metabolic stability.[3][4] These modifications can enhance membrane permeability, improve binding affinity to target proteins, and block sites of metabolic oxidation, thereby improving a drug candidate's overall pharmacokinetic profile.[3][5] This guide will dissect how these structural elements collectively define the properties of the title compounds.

Synthesis and Structural Elucidation

The synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. A common and reliable method involves the alkaline-mediated cyclization of an acylthiosemicarbazide intermediate, which is itself formed from the corresponding acid hydrazide.[6][7]

Representative Synthetic Protocol

The synthesis of the core scaffold, 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol, typically follows a multi-step sequence starting from 3-fluorobenzoic acid.

Step 1: Synthesis of 3-Fluorobenzohydrazide.

-

Reflux a mixture of methyl 3-fluorobenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to yield pure 3-fluorobenzohydrazide.

Step 2: Synthesis of Potassium 2-(3-fluorobenzoyl)hydrazine-1-carbodithioate.

-

Dissolve 3-fluorobenzohydrazide (1 equivalent) in a cold solution of potassium hydroxide (1.1 equivalents) in absolute ethanol.

-

Add carbon disulfide (1.1 equivalents) dropwise while stirring continuously at a temperature below 10°C.

-

Continue stirring at room temperature for 12-16 hours.

-

Collect the precipitated potassium salt by filtration, wash with cold ether, and dry under vacuum.[7] This salt is typically used in the next step without further purification.

Step 3: Cyclization to 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol.

-

Reflux the potassium salt (1 equivalent) with an excess of hydrazine hydrate (2-3 equivalents) in water for 8-10 hours, during which hydrogen sulfide gas will evolve.

-

Monitor the reaction until the evolution of H₂S ceases.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid or acetic acid to precipitate the product.

-

Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the pure triazole.[7]

Causality Behind Experimental Choices: The use of a strong base (KOH) in Step 2 is essential to deprotonate the hydrazide, forming a nucleophile that readily attacks the electrophilic carbon of carbon disulfide. The final cyclization in Step 3 is an intramolecular condensation-elimination reaction driven by heat; the alkaline medium of excess hydrazine hydrate facilitates the ring closure, which is followed by acidification to neutralize the reaction and precipitate the neutral thiol product.[6]

Visualization of Synthetic Workflow

Caption: General synthetic pathway for 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol.

Spectroscopic Characterization

Structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic methods provides a self-validating system for identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key signals for the parent compound in DMSO-d₆ typically include a singlet for the amino (-NH₂) protons (around 5.8 ppm), multiplets for the aromatic protons of the fluorophenyl ring (7.5-8.1 ppm), and a broad singlet for the thiol (-SH) proton at a significantly downfield chemical shift (13-14 ppm).[6][7] The downfield shift of the SH and ring NH protons is a characteristic feature distinguishing these triazoles from isomeric thiadiazoles.[6]

-

FT-IR Spectroscopy: Infrared spectroscopy confirms the presence of key functional groups. Characteristic absorption bands include N-H stretching vibrations for the amino group (3100-3300 cm⁻¹), C=N stretching of the triazole ring (1600-1690 cm⁻¹), and a weak S-H stretching band (2550-2600 cm⁻¹).[8]

-

Mass Spectrometry (MS): EI-MS or ESI-MS is used to confirm the molecular weight of the compound, with the molecular ion peak (M⁺) corresponding to the calculated molecular formula.[9][10]

Core Physicochemical Properties

The interplay between the triazole core, the amino and thiol groups, and the fluorophenyl ring dictates the molecule's behavior in biological and chemical systems.

Tautomerism and Acidity (pKa)

The 1,2,4-triazole-3-thiol moiety exists in a tautomeric equilibrium between the thiol and thione forms. While spectroscopic evidence in solution often points to the predominance of the thione form, the thiol tautomer is crucial for S-alkylation reactions to generate derivatives.

-

Acidity: The thiol/thione proton is the most acidic proton in the molecule, with an estimated pKa in the range of 6-8, making it readily deprotonated under physiological conditions. This acidity is critical for its role as a nucleophile in derivatization reactions and for forming interactions with biological targets.

-

Basicity: The triazole ring nitrogens are weakly basic, with pKa values typically below 2.5.[11] The 4-amino group is also a weak base. The electron-withdrawing nature of the 3-fluorophenyl ring further reduces the basicity of the triazole nitrogens.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Impact of Fluorine: The introduction of a fluorine atom onto the phenyl ring generally increases lipophilicity compared to the non-fluorinated analog.[5] This enhancement is modest but significant, potentially improving passive diffusion across biological membranes.

-

Calculated vs. Experimental: While experimental LogP values are preferred, calculated values (cLogP) provide a useful estimate. For the core scaffold, cLogP values are typically in the range of 1.5 - 2.5, suggesting a favorable balance between aqueous solubility and lipid membrane permeability. Derivatization at the thiol or amino group will significantly alter this value.

Solubility

The solubility of these compounds is generally low in water but good in polar organic solvents like DMSO, DMF, and ethanol.[8]

-

Aqueous Solubility: The presence of hydrogen bond donors (-NH₂, -SH) and acceptors (triazole nitrogens) provides some aqueous solubility.[2] However, the aromatic fluorophenyl ring contributes significantly to the molecule's hydrophobicity.

-

Salt Formation: Solubility can be dramatically increased by forming salts. Deprotonation of the acidic thiol group with a base (e.g., NaOH, KOH) yields a water-soluble thiolate salt, a technique often exploited during synthesis for purification.[6]

Crystal Structure

In the solid state, these molecules engage in extensive intermolecular hydrogen bonding. X-ray crystallography studies on similar 4-amino-5-aryl-1,2,4-triazole-3-thiols reveal that the amino group and the triazole ring nitrogens act as hydrogen bond donors and acceptors, often forming complex 3D networks.[12] The thiol/thione group also participates in these interactions.[12] This strong intermolecular network is responsible for their crystalline nature and relatively high melting points.

Structure-Property Relationships and Implications for Drug Design

Understanding how structural modifications impact physicochemical properties is the cornerstone of rational drug design.

Visualization of Structure-Property-Implication Logic

Caption: Relationship between molecular structure, properties, and drug design implications.

Strategic Derivatization

The 4-amino and 3-thiol groups are primary handles for creating derivatives with modulated properties.

-

S-Alkylation: The thiol group is a potent nucleophile, especially after deprotonation. Alkylation with various electrophiles (e.g., alkyl halides, alpha-halo ketones) is a common strategy to introduce new side chains. This modification typically increases lipophilicity and can be used to probe specific binding pockets in a target protein.[13]

-

N-Acylation/Schiff Base Formation: The 4-amino group can be acylated or condensed with aldehydes/ketones to form Schiff bases.[8] These modifications can introduce additional hydrogen bonding features or larger hydrophobic groups, significantly altering the compound's steric and electronic profile.

Conclusion

The 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol scaffold represents a highly versatile and tunable platform for drug discovery. Its key physicochemical properties—moderate lipophilicity, distinct acidic and basic centers, and extensive hydrogen bonding capability—are a direct result of the synergistic contributions of the fluorophenyl ring and the substituted triazole core. A thorough understanding of these properties and the structure-property relationships discussed herein is essential for researchers aiming to rationally design and optimize novel therapeutic agents based on this promising molecular framework.

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. Retrieved January 27, 2026, from [Link]

-

Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. (n.d.). Zaporozhye Medical Journal. Retrieved January 27, 2026, from [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. Retrieved January 27, 2026, from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2021). Journal of the Iranian Chemical Society. Retrieved January 27, 2026, from [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved January 27, 2026, from [Link]

-

The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. (1987). Journal of Pharmacy and Pharmacology. Retrieved January 27, 2026, from [Link]

-

The pKa values of 1,2,4-triazole and its alkyl derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory, India. Retrieved January 27, 2026, from [Link]

-

The effect of fluorine substitution on the aromaticity of polycyclic hydrocarbons. (2018). The Journal of Physical Chemistry A. Retrieved January 27, 2026, from [Link]

-

Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Crystal and Molecular Structure Analysis of 1,2,4-Triazolo-N-amino-thiols. (2006). Molecular Crystals and Liquid Crystals. Retrieved January 27, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Pharmaceuticals. Retrieved January 27, 2026, from [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. Retrieved January 27, 2026, from [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules. Retrieved January 27, 2026, from [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 8. researchgate.net [researchgate.net]

- 9. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. ijbr.com.pk [ijbr.com.pk]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Introduction: The Strategic Synergy of Fluorine and the 1,2,4-Triazole Scaffold

An In-Depth Technical Guide to the Biological Activity of Fluorinated 1,2,4-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The convergence of fluorine chemistry with the 1,2,4-triazole scaffold has created a class of molecules with profound impact across medicinal and agricultural sciences. The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a bioisostere of amide, ester, and carboxylic acid groups, allowing it to interact with biological receptors with high affinity through hydrogen bonding, dipole interactions, and its rigid structure.[1] This scaffold is a core component in numerous therapeutic agents, including the antifungal drug fluconazole and the anticancer agent letrozole.[1][2]

The incorporation of fluorine atoms into this privileged structure is a key strategy in modern drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical and biological profile. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, increase binding affinity to target enzymes, and alter pKa values.[3] This synergistic combination has led to the development of highly potent and selective bioactive compounds, making fluorinated 1,2,4-triazoles a focal point of intensive research.[3][4] This guide provides a comprehensive overview of their diverse biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Antifungal Activity: A Cornerstone Application

The most prominent success of fluorinated 1,2,4-triazoles is in the development of antifungal agents. The rise of invasive fungal infections, coupled with increasing drug resistance, necessitates the discovery of novel, effective fungicides.[5][6]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, a key cytochrome P450-dependent enzyme (CYP51).[5][7] This enzyme is critical in the fungal ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[7][8]

By binding to the heme iron atom in the active site of CYP51, triazole compounds disrupt this conversion.[5][9] This leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[7] The consequence is a cascade of detrimental effects, including increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication (fungistatic activity).[7][10] The selectivity of these drugs stems from their higher affinity for fungal CYP51 over mammalian cytochrome P450 enzymes.[8]

Below is a diagram illustrating the mechanism of action of fluorinated 1,2,4-triazole antifungal agents.

Caption: Preclinical workflow for evaluating anticancer 1,2,4-triazoles.

Antiviral, Antibacterial, and Agrochemical Activities

The structural versatility of fluorinated 1,2,4-triazoles has led to their exploration in other biological arenas.

-

Antiviral Activity: The triazole core is present in clinically used antiviral drugs like Ribavirin. [1][2]Research has shown that various derivatives are active against a range of viruses, including HIV, hepatitis C, and influenza, by targeting viral enzymes like reverse transcriptase. [2][11]

-

Antibacterial Activity: Certain fluorinated 1,2,4-triazole derivatives have demonstrated remarkable antibacterial properties. For instance, a derivative exhibited significant anti-tuberculosis activity against both H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. [3]Other derivatives, when combined with ciprofloxacin, showed potency against various bacterial pathogens that was comparable or superior to standard antibiotics. [2]

-

Agrochemical Applications: In agriculture, these compounds serve as key components in fungicides, herbicides, and insecticides. [12] * Herbicidal Activity: Some fluorinated 1,2,4-triazole derivatives have shown significant inhibitory effects against the growth of weeds like Brassica campestris. [3] * Insecticidal Activity: Novel triazole derivatives have been synthesized and tested for insecticidal activity against agricultural pests such as Nilaparvata lugens and Aphis craccivora. [13][14]

Detailed Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following are standardized protocols for evaluating the biological activities discussed.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3 Standard)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Objective: To quantify the in vitro antifungal activity of test compounds.

Materials:

-

Test compounds and control drugs (e.g., Fluconazole).

-

Fungal strains (C. albicans, C. neoformans, etc.).

-

Sterile 96-well microtiter plates.

-

RPMI 1640 medium with L-glutamine, buffered with MOPS.

-

Spectrophotometer or plate reader.

-

Sterile DMSO, saline.

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of 2-fold serial dilutions in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Inoculation: Dilute the adjusted fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL. Add 100 µL of this suspension to each well of the microtiter plate containing 100 µL of the diluted compound.

-

Controls: Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth control. [15]This can be determined visually or by using a plate reader.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the IC₅₀ value of test compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, Hep G2) and a normal cell line (e.g., WI-38).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well plates.

-

Multi-well plate reader (570 nm).

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability. [16]

Conclusion and Future Outlook

Fluorinated 1,2,4-triazole compounds represent a privileged and highly versatile chemical scaffold with a vast range of demonstrated biological activities. Their success in antifungal therapy is well-established, and their potential as anticancer, antiviral, and agrochemical agents is rapidly expanding. The strategic incorporation of fluorine is key to enhancing their pharmacological profiles, leading to improved potency, selectivity, and metabolic stability.

Future research will likely focus on several key areas: elucidating novel mechanisms of action, especially in oncology; designing next-generation compounds to overcome existing drug resistance; and leveraging computational docking and molecular modeling to refine structure-activity relationships for more targeted drug design. The continued exploration of this chemical space promises to deliver new and powerful tools for addressing critical challenges in human health and agriculture.

References

-

Kaur, H., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. Available at: [Link]

-

Saeed, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available at: [Link]

-

Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. PubMed. Available at: [Link]

-

ResearchGate. (2023). Synthesis and insecticidal activity of 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

-

Li, P., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central. Available at: [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]

-

Ferreira, L. G., et al. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PubMed Central. Available at: [Link]

-

El-Sayed, W. A., et al. (2012). Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

-

Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available at: [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ijpbms.com. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Taylor & Francis Online. Available at: [Link]

-

Pippin, M. M., & Discenza, D. (2024). Fluconazole. NCBI Bookshelf. Available at: [Link]

-

Graphviz. (2024). DOT Language. Graphviz. Available at: [Link]

-

ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. Available at: [Link]

-

Chemical Heterocyclic Compounds. (2022). Antiviral activity of 1,2,4-triazole derivatives (microreview). link.springer.com. Available at: [Link]

-

YouTube. (2021). Graphviz tutorial. YouTube. Available at: [Link]

-

Journal of Agricultural and Food Chemistry. (2025). Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives. ACS Publications. Available at: [Link]

-

Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Available at: [Link]

-

Al-Fahad, A. J., et al. (2024). Anticancer Applications of Gold Complexes: Structure–Activity Review. MDPI. Available at: [Link]

-

Wang, S., et al. (2014). Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent. PubMed. Available at: [Link]

-

Akyildirim, O., & Beytur, M. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

-

Al-Dies, A. M., et al. (2023). A Literature Review Focusing on the Antiviral Activity of [2][3][10]and-[2][3][5]triazoles. PubMed. Available at: [Link]

-

Kumar, D., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

-

Al-Sanea, M. M., et al. (2022). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available at: [Link]

-

Van Cutsem, J., et al. (2000). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. PubMed Central. Available at: [Link]

-

Wang, Z., et al. (2020). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. PubMed. Available at: [Link]

-

Semantic Scholar. (1990). Fluconazole: A New Triazole Antifungal Agent. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. ResearchGate. Available at: [Link]

-

Medium. (2017). A Quick Introduction to Graphviz. Medium. Available at: [Link]

-

Towards Data Science. (2022). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. Available at: [Link]

-

Wang, C., et al. (2020). Synthesis and Biological Evaluation of 1,2,4-triazole Derivatives as Potential Neuroprotectant Against Ischemic Brain Injury. PubMed. Available at: [Link]

-

ScienceDirect. (2019). Triazole derivatives with improved in vitro antifungal activity over azole drugs. ScienceDirect. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. ijper.org. Available at: [Link]

-

YouTube. (2025). Fluconazole - Uses (Indications), Mechanism Of Action, Pharmacokinetics, And Side Effects. YouTube. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. ijpsr.com. Available at: [Link]

-

News of Pharmacy. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). pharmacy.nuph.edu.ua. Available at: [Link]

-

News of Pharmacy. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). pharmacy.nuph.edu.ua. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Heterocyclic Anticancer Compounds: Using S-NICS Method. jocpr.com. Available at: [Link]

-

Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed Central. Available at: [Link]

-

ResearchGate. (2022). (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. Available at: [Link]

-

Niwano, Y., et al. (2002). In vitro and in vivo antifungal activities of FX0685, a novel triazole antifungal agent with potent activity against fluconazole-resistant Candida albicans. PubMed. Available at: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Synthesis and Application

Abstract

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow for high-affinity interactions with a multitude of biological targets.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery and synthesis of novel 1,2,4-triazole derivatives. Moving beyond a mere recitation of facts, this document delves into the strategic rationale behind synthetic choices, provides field-proven experimental protocols, and illuminates the path from molecular design to biological evaluation, all while being grounded in authoritative scientific literature.

The Enduring Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole motif is an integral component of numerous clinically approved drugs, showcasing its remarkable therapeutic versatility.[1][3] Its applications span a wide spectrum of diseases, from infectious diseases to oncology and central nervous system disorders. Notable examples include the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, the anxiolytic alprazolam, and the anticancer drug letrozole.[1][3] The widespread success of these drugs has cemented the 1,2,4-triazole as a "privileged scaffold," a molecular framework that is predisposed to interacting with diverse biological targets. This inherent bioactivity continues to inspire the design and synthesis of new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.[4][5]

The therapeutic prowess of 1,2,4-triazole derivatives stems from their ability to mimic peptide bonds and engage in crucial hydrogen bonding interactions within enzyme active sites and receptor binding pockets.[2] The three nitrogen atoms of the triazole ring act as both hydrogen bond donors and acceptors, facilitating a network of interactions that can lead to potent and selective modulation of biological function.[2] Furthermore, the aromatic nature of the triazole ring contributes to its metabolic stability, a desirable property for any drug candidate.

Strategic Approaches to the Synthesis of 1,2,4-Triazole Derivatives

The construction of the 1,2,4-triazole ring can be achieved through a variety of synthetic routes, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Foundational Synthetic Strategies: A Mechanistic Overview

Several classical and modern synthetic methodologies have been developed for the efficient construction of the 1,2,4-triazole core. These methods often involve the cyclization of linear precursors containing the requisite nitrogen and carbon atoms. Key starting materials for these syntheses include amidines, imidates, amidrazones, and hydrazones.[6][7]

One common and versatile approach involves the reaction of hydrazides with various reagents. For instance, the condensation of hydrazides with isothiocyanates provides a straightforward route to 1,2,4-triazole-3-thiones, which can be further functionalized. This method is valued for its simplicity and the wide range of commercially available starting materials.

Another powerful strategy is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials.[8] These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of diverse libraries of 1,2,4-triazole derivatives for high-throughput screening. For example, a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts can afford 1-aryl-5-cyano-1,2,4-triazoles in a regioselective manner.[8]

More recent advancements have focused on the development of metal-catalyzed and metal-free synthetic methods. Copper-catalyzed reactions, for instance, have been employed for the oxidative coupling of various precursors to form the triazole ring.[9] Metal-free approaches, such as those utilizing iodine-mediated oxidative cyclization, offer a more environmentally benign alternative.[9]

In the Lab: A Validated Protocol for the Synthesis of a Novel 1,2,4-Triazole Derivative

To provide a practical understanding of the synthetic process, this section outlines a detailed, step-by-step protocol for the synthesis of a representative 1,2,4-triazole derivative. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

This protocol describes a two-step synthesis starting from 4-chlorobenzoic acid. The first step involves the formation of the corresponding hydrazide, which is then cyclized to form the desired 1,2,4-triazole derivative.

Step 1: Synthesis of 4-chlorobenzohydrazide

-

Rationale: The conversion of the carboxylic acid to the hydrazide is a crucial first step to introduce the nitrogen-nitrogen bond necessary for the subsequent cyclization.

-

Procedure:

-

To a solution of 4-chlorobenzoic acid (10.0 g, 63.9 mmol) in ethanol (100 mL), add concentrated sulfuric acid (5 mL) dropwise with stirring.

-

Reflux the mixture for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

-

Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-chlorobenzoate.

-

To the crude ester dissolved in ethanol (100 mL), add hydrazine hydrate (8.0 mL, 164 mmol) and reflux for 12 hours.

-

Cool the reaction mixture to room temperature. The solid product will precipitate out.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to afford 4-chlorobenzohydrazide.

-

Step 2: Synthesis of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

-

Rationale: This step involves the cyclization of the hydrazide with thiosemicarbazide in the presence of a base. The thiosemicarbazide provides the remaining carbon and nitrogen atoms for the triazole ring, as well as the thiol group.

-

Procedure:

-

A mixture of 4-chlorobenzohydrazide (5.0 g, 29.3 mmol) and thiosemicarbazide (2.9 g, 31.8 mmol) in ethanol (50 mL) is refluxed for 24 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

To the residue, add a solution of sodium hydroxide (2.4 g, 60 mmol) in water (50 mL) and reflux for another 4 hours.

-

Cool the reaction mixture and carefully acidify with dilute hydrochloric acid to pH 5-6.

-

The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

-

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

From Bench to Biology: Evaluating the Therapeutic Potential

The synthesis of novel 1,2,4-triazole derivatives is only the first step in the drug discovery process. The next crucial phase involves the biological evaluation of these compounds to determine their therapeutic potential.

A Workflow for Biological Screening

The specific biological assays employed will depend on the intended therapeutic application of the synthesized compounds. For example, if the goal is to develop new anticancer agents, a series of in vitro and in vivo assays will be necessary to assess their efficacy and mechanism of action.

A typical workflow for the biological evaluation of novel 1,2,4-triazole derivatives as potential anticancer agents is illustrated in the following diagram:

Caption: A generalized workflow for the biological evaluation of novel 1,2,4-triazole derivatives as potential anticancer agents.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.

-

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10][12]

-

Prepare a series of dilutions of the synthesized 1,2,4-triazole derivatives in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Structure-Activity Relationship (SAR) and Molecular Design

The data obtained from biological screening is crucial for establishing a structure-activity relationship (SAR).[13] SAR studies aim to identify the key structural features of the 1,2,4-triazole derivatives that are responsible for their biological activity. This information is then used to guide the design of new, more potent, and selective analogs.

For example, in a series of anticancer 1,2,4-triazole derivatives, it might be found that the presence of a halogen atom at a specific position on an aromatic ring significantly enhances cytotoxicity.[10] This finding would then inform the next round of synthesis, where analogs with different halogens or multiple halogen substitutions would be prepared and tested.

Molecular docking studies can also provide valuable insights into the binding mode of the 1,2,4-triazole derivatives with their biological target.[14] By visualizing the interactions between the compound and the active site of an enzyme or receptor, researchers can make more informed decisions about which modifications are likely to improve binding affinity and, consequently, biological activity.

Table 1: Hypothetical SAR Data for a Series of Anticancer 1,2,4-Triazole Derivatives

| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) against MCF-7 |

| 1a | -H | -CH₃ | 50.2 |

| 1b | -Cl | -CH₃ | 15.8 |

| 1c | -F | -CH₃ | 22.5 |

| 1d | -Cl | -C₂H₅ | 12.1 |

| 1e | -Cl | -CF₃ | 5.9 |

This table illustrates how systematic modifications to the substituents (R1 and R2) on the 1,2,4-triazole core can lead to significant differences in anticancer activity, providing valuable information for SAR studies.

Future Directions and Emerging Applications

The field of 1,2,4-triazole chemistry is constantly evolving, with new synthetic methods and therapeutic applications being reported regularly. One emerging area of interest is the development of 1,2,4-triazole-based compounds for the treatment of neurodegenerative diseases.[15] Certain derivatives have shown promise as neuroprotective agents by scavenging reactive oxygen species and modulating key signaling pathways involved in neuronal survival.[15]

Another exciting frontier is the use of 1,2,4-triazoles in the development of novel materials and agrochemicals.[1] Their unique chemical properties make them suitable for a wide range of applications beyond medicine.

Conclusion

The 1,2,4-triazole scaffold continues to be a rich source of inspiration for the discovery and development of new therapeutic agents. This technical guide has provided a comprehensive overview of the key aspects of 1,2,4-triazole chemistry, from synthetic strategies and experimental protocols to biological evaluation and structure-activity relationship studies. By understanding the fundamental principles outlined in this document, researchers and scientists will be better equipped to harness the full potential of this remarkable heterocyclic system in their own drug discovery endeavors.

References

-

Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., Hassan, A. S., Al-Shaikh, M. A., & El-Emam, A. A. (2021). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Molecules, 26(11), 3187. [Link]

-

Various Authors. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988 synthesis. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1-9. [Link]

-

Li, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(15), 4983. [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Evaluation of 1,2,4-triazole Derivatives as Potential Neuroprotectant Against Ischemic Brain Injury. Frontiers in Pharmacology, 11, 270. [Link]

-

Strzelecka, M., & Swiątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(5), 462. [Link]

-

Kumar, K., & Rawal, R. K. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105218. [Link]

-

Saeed, A., et al. (2018). Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Journal of the Chemical Society of Pakistan, 40(1), 133-139. [Link]

-

El-Sayed, N. F., et al. (2022). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Advances, 12(48), 31238-31252. [Link]

-

Chen, J., et al. (2016). Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3587. [Link]

-

Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988019. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

Praveen, S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91. [Link]

-

Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-20. [Link]

-

Ouyang, X., et al. (2018). Design, synthesis and biological evaluation of novel 1, 2, 4-triazole derivatives as promising anticancer agents. European Journal of Medicinal Chemistry, 143, 14-27. [Link]

-

Ouyang, X., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 20(12), 3744-3753. [Link]

-

Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-492. [Link]

-

Al-Ostoot, F. H., et al. (2021). A summary of the structure-activity relationship study of the synthesized 1,2,4-triazoles. ResearchGate. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 9. isres.org [isres.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Exploration of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of 1,2,4-Triazoles in Oncology

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] This five-membered heterocyclic ring system is a key pharmacophore in a multitude of approved drugs, demonstrating activities ranging from antifungal to anticancer.[3] In the realm of oncology, the development of novel, effective, and selective anticancer agents remains a paramount challenge. The 1,2,4-triazole scaffold has emerged as a promising framework for the design of such agents, with derivatives reported to exhibit potent cytotoxic effects against various cancer cell lines.[4][5][6]

This technical guide delves into the in silico evaluation of a specific series of these compounds: 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . The rationale for investigating this particular chemical architecture lies in the potential for synergistic effects between the triazole core and the substituted aryl rings, offering a diverse array of possible interactions with biological targets. The presence of a bromophenyl group, for instance, can facilitate halogen bonding, a significant interaction in ligand-protein binding.

Recent research has highlighted the anticancer potential of these specific analogs, with some compounds demonstrating significant growth inhibition against a panel of human cancer cell lines.[4][5] This guide will provide a comprehensive overview of the computational strategies employed to elucidate the potential mechanism of action, predict pharmacokinetic properties, and assess the drug-likeness of these promising molecules. We will explore the causality behind the chosen computational experiments, from molecular docking and ADMET profiling to the intricacies of molecular dynamics simulations.

The In Silico Drug Discovery Paradigm: A Strategic Approach

Computer-Aided Drug Discovery (CADD) has revolutionized the pharmaceutical landscape, offering a time- and cost-effective alternative to traditional drug discovery pipelines.[7] In silico techniques allow for the rapid screening of large compound libraries, the prediction of potential biological activities, and the early identification of liabilities, thereby streamlining the path to viable drug candidates. This guide will focus on a typical in silico workflow applied to the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine series.

Caption: A generalized workflow for the in silico evaluation of drug candidates.

Part 1: Elucidating Biological Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is a powerful tool for understanding the potential mechanism of action of a drug candidate by visualizing its interactions with the binding site of a biological target.

Experimental Protocol: Molecular Docking of Triazole Analogs

1. Ligand Preparation:

-

The 2D structures of the ten 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a–j) are drawn using chemical drawing software.

-

These structures are then converted to 3D formats.

-

Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. This step is crucial for ensuring that the ligand structures are realistic for docking.

2. Target Protein Preparation:

-

Based on the known mechanisms of similar anticancer agents, tubulin is selected as a potential molecular target.[4]

-

The crystal structure of tubulin in complex with a known inhibitor, such as combretastatin A-4, is obtained from the Protein Data Bank (PDB ID: 5LYJ).[4]

-

The protein structure is prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges. This "cleaning" process ensures that the docking simulation is not influenced by extraneous molecules.

3. Docking Simulation:

-

A grid box is defined around the combretastatin A-4 binding site on tubulin to specify the search space for the docking algorithm.

-

Molecular docking is performed using software like AutoDock. The software systematically samples different conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

-

The docking results are analyzed to identify the best-scoring poses for each analog.

-

The binding affinities (typically in kcal/mol) are recorded. More negative values indicate stronger binding.

-

The interactions between the ligand and the protein are visualized and analyzed. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and, in this case, halogen bonds involving the bromine atom. For instance, the analog 4i was found to form a hydrogen bond with the residue Asn258 of tubulin.[4]

Caption: A stepwise representation of the molecular docking process.

Data Summary: Anticancer Activity and Molecular Docking Results

The following table summarizes the in vitro anticancer activity and in silico molecular docking results for the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[4]

| Compound | Mean Growth Percent (GP) | Most Sensitive Cell Line | PGI (%) | Binding Affinity (kcal/mol) | Key Interactions |

| 4a | 104.21 | - | - | -7.531 | Halogen bond with Val238 |

| 4b | 101.45 | - | - | -7.982 | Halogen bond with Cys241 |

| 4c | 105.23 | - | - | -8.012 | Halogen bond with Cys241 |

| 4d | 102.87 | - | - | -8.341 | Halogen bond with Cys241 |

| 4e | 100.12 | SNB-75 (CNS Cancer) | 41.25 | -8.145 | Halogen bond with Cys241 |

| 4f | 103.54 | - | - | -7.989 | Halogen bond with Cys241 |

| 4g | 101.98 | - | - | -6.502 | Halogen bond with Val238 |

| 4h | 102.33 | - | - | -8.012 | Halogen bond with Cys241 |

| 4i | 97.48 | SNB-75 (CNS Cancer) | 38.94 | -8.149 | H-bond with Asn258 |

| 4j | 102.11 | - | - | -7.982 | Halogen bond with Cys241 |

PGI: Percent Growth Inhibition at 10⁻⁵ M concentration.

Part 2: Predicting the Pharmacokinetic Profile (ADMET)

A promising drug candidate must not only exhibit potent biological activity but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for assessing the drug-likeness of a compound. In silico ADMET prediction provides an early indication of potential liabilities, guiding lead optimization efforts.[8][9]

Methodology: In Silico ADMET Prediction

The ADMET properties of the triazole analogs were predicted using online web servers such as SwissADME and ProTox-II.[4] These tools utilize various computational models to predict a wide range of pharmacokinetic and toxicological endpoints based on the chemical structure of the compound.

Key parameters evaluated include:

-

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

-

Bioavailability Score: An overall score that predicts the probability of a compound having good oral bioavailability.

-

Blood-Brain Barrier (BBB) Penetration: Predicts the ability of a compound to cross the BBB, which is crucial for CNS-targeting drugs but can be a liability for others.[8]

-

CYP450 Inhibition: Predicts the potential of a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

-

Toxicity Prediction: Estimates various toxicity endpoints, such as hepatotoxicity, carcinogenicity, and mutagenicity.

Data Summary: Predicted ADMET Properties

The predicted ADMET properties for the lead compounds, 4e and 4i , are summarized below.[4]

| Property | Compound 4e | Compound 4i | Interpretation |

| Lipinski's Rule of Five | No violations | No violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | 0.55 | High probability of good bioavailability |

| BBB Penetrant | Yes | Yes | Potential for CNS activity/side effects |

| CYP1A2 inhibitor | No | No | Low potential for drug-drug interactions |

| CYP2C19 inhibitor | Yes | Yes | Potential for drug-drug interactions |

| CYP2C9 inhibitor | No | No | Low potential for drug-drug interactions |

| CYP2D6 inhibitor | Yes | Yes | Potential for drug-drug interactions |

| CYP3A4 inhibitor | Yes | Yes | Potential for drug-drug interactions |

| Hepatotoxicity | Active | Active | Potential for liver toxicity |

| Carcinogenicity | Inactive | Inactive | Low risk of carcinogenicity |

| Mutagenicity | Inactive | Inactive | Low risk of mutagenicity |

Part 3: Assessing Complex Stability with Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time.[10] MD simulations are computationally intensive but provide valuable insights into the flexibility of the protein and the ligand, as well as the persistence of key interactions.[7]

Workflow: Molecular Dynamics Simulation

1. System Preparation:

-

The docked complex of the most promising ligand (e.g., 4i ) and the target protein (tubulin) is selected as the starting point.

-

The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).

-

Ions are added to neutralize the system and mimic physiological salt concentrations.

2. Simulation Protocol:

-

The system is first minimized to remove any steric clashes.

-

It is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atm).

-

A production run of a sufficient length (e.g., 100 ns) is performed to collect data on the system's dynamics.

3. Trajectory Analysis:

-

The trajectory from the MD simulation is analyzed to evaluate the stability of the complex.

-

Key parameters analyzed include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates a stable complex.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

-

Sources

- 1. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 2. mdpi.com [mdpi.com]

- 3. ijcrcps.com [ijcrcps.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

- 8. Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure-Activity Relationship of 4-amino-1,2,4-triazole-3-thiol Derivatives

Abstract

The 4-amino-1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of pharmacologically active compounds. Its unique structural features, including multiple hydrogen bond donors and acceptors, and the capacity for derivatization at several key positions, have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-amino-1,2,4-triazole-3-thiol derivatives, drawing on field-proven insights and authoritative research. We will delve into the synthetic strategies that enable molecular exploration, dissect the key structural determinants for anticancer, antimicrobial, and anticonvulsant activities, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.

The 4-amino-1,2,4-triazole-3-thiol Core: A Privileged Scaffold

The 1,2,4-triazole ring system is a cornerstone of many clinically successful drugs. The addition of a 4-amino group and a 3-thiol (or its tautomeric thione form) introduces critical functionalities that enhance biological activity and provide avenues for diverse chemical modifications. These derivatives are known to exhibit a wide pharmacological profile, including anticancer, antifungal, antibacterial, anticonvulsant, anti-inflammatory, and antioxidant properties.[1] This versatility stems from the scaffold's ability to engage in various non-covalent interactions with biological targets, such as enzymes and receptors.

Synthetic Strategies: Building the Molecular Toolkit

The exploration of the SAR of 4-amino-1,2,4-triazole-3-thiol derivatives is critically dependent on robust and flexible synthetic methodologies. Two primary approaches have proven effective for the synthesis of the core scaffold, which can then be further functionalized.

Method A: Cyclization of Thiosemicarbazides with Carboxylic Acids

A versatile method involves the reaction of thiosemicarbazides with carboxylic acids, often facilitated by a dehydrating agent like polyphosphate ester (PPE).[2] This two-step, one-pot synthesis is advantageous as it allows for the introduction of diverse substituents at the 5-position of the triazole ring, originating from the carboxylic acid.

Causality Behind Experimental Choices: The use of PPE as a condensing agent is crucial for activating the carboxylic acid towards acylation of the thiosemicarbazide. The subsequent cyclodehydration under alkaline conditions favors the formation of the 1,2,4-triazole ring over the isomeric 1,3,4-thiadiazole.[2] The choice of a hydrothermal reaction vessel for the initial acylation step allows for elevated temperatures and pressures, which can enhance reaction rates and facilitate the isolation of the intermediate acylation product.[2]

Experimental Protocol: General Procedure for the Synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiols [2]

-

A mixture of the desired carboxylic acid (1 eq.) and 4-aminothiosemicarbazide (1 eq.) is thoroughly mixed in a hydrothermal reaction vessel.

-

Dry chloroform is added, followed by polyphosphate ester (PPE).

-

The vessel is sealed and heated at 90°C for 11 hours.

-

After cooling, the reaction mixture is treated with an aqueous solution of potassium hydroxide (2M) to achieve a pH of 9-10.

-

The mixture is heated at 90°C for 9 hours to induce cyclodehydration.

-

The solution is then filtered, treated with activated charcoal, and acidified with hydrochloric acid (0.5M) to precipitate the final product.

-

The precipitate is filtered, washed with water and methanol, and dried.

Method B: Synthesis from Thiocarbohydrazide

An alternative and widely used method involves the fusion of thiocarbohydrazide with a substituted benzoic acid.[1] This method is particularly useful for the synthesis of 5-aryl substituted derivatives.

Experimental Protocol: Synthesis of 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol [1]

-

Thiocarbohydrazide (1 eq.) and the desired substituted benzoic acid (1 eq.) are mixed.

-

The mixture is heated in an oil bath at a temperature sufficient to melt the reagents and initiate the reaction, which is typically accompanied by the evolution of water and hydrogen sulfide.

-

The reaction is continued until the evolution of gas ceases.

-

The solidified reaction mass is cooled, triturated with a suitable solvent (e.g., ethanol), and the resulting solid is collected by filtration.

-

The crude product is recrystallized from an appropriate solvent to yield the pure 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol.

Derivatization of the Core Scaffold: Schiff Base Formation

The 4-amino group of the triazole core is a versatile handle for further derivatization, most commonly through the formation of Schiff bases (imines) by condensation with various aldehydes and ketones.[3][4] This allows for the introduction of a wide range of substituents, significantly expanding the chemical space for SAR studies.

Experimental Protocol: General Procedure for the Synthesis of Schiff Base Derivatives [3]

-

4-amino-1,2,4-triazole-3-thiol derivative (1 eq.) is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

-

The desired aldehyde or ketone (1 eq.) is added to the solution.

-

The reaction mixture is refluxed for a period of 2-4 hours.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol, chloroform) and can be further purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-amino-1,2,4-triazole-3-thiol derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The formation of Schiff bases at the 4-amino position is a common strategy to enhance anticancer potency.

Key Structural Insights:

-

Aromatic Substituents at the 5-position: The presence of an aromatic ring at the 5-position is a common feature in active compounds.

-

Schiff Base Moiety: The imine linkage of the Schiff base appears to be crucial for activity, with the nature of the aromatic aldehyde used for its formation playing a significant role.

-

Substituents on the Phenyl Ring of the Schiff Base: Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), can enhance antitumor activity.[5]

-

Multi-scaffold Derivatives: Linking multiple 4-amino-1,2,4-triazole units via a central core, such as a 1,3,5-triazine, has been shown to produce compounds with significant, dose-dependent antiproliferative effects against lung adenocarcinoma (A549) and human hepatoma (Bel7402) cell lines.[3]

Table 1: Representative Anticancer Activity of 4-amino-1,2,4-triazole-3-thiol Derivatives

| Compound ID | R (at C5) | R' (Schiff Base) | Cancer Cell Line | Activity (e.g., IC50) | Reference |

| Hydrazone 4 | Phenylaminoethyl | 2-oxoindolin-3-ylidene | Melanoma | EC50: 2-17 µM | [6] |

| Hydrazone 14 | Phenylaminoethyl | Substituted benzaldehyde | Triple-negative breast cancer | EC50: 2-17 µM | [6] |

| Hydrazone 18 | Phenylaminoethyl | Substituted benzaldehyde | Pancreatic cancer | EC50: 2-17 µM | [6] |

| Triazine-linked | Phenoxy | 4-amino-1,2,4-triazole | A549, Bel7402 | Significant suppression | [3] |

Note: This table is illustrative. Specific IC50 values would be extracted from detailed experimental papers.

Caption: Key SAR points for anticancer activity.

Antimicrobial Activity

4-amino-1,2,4-triazole-3-thiol derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[7]

Key Structural Insights:

-

Halogen Substituents: The presence of halogen atoms, particularly chlorine and bromine, on the 5-phenyl ring significantly enhances both antibacterial and antifungal activity.[7]

-

Electron-donating Groups: Groups like -OH and -OCH3 can also contribute positively to antimicrobial efficacy.[5]

-

Schiff Base Formation: Condensation of the 4-amino group with aromatic aldehydes is a common strategy to boost antimicrobial action.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

Table 2: Antimicrobial Activity of Representative Derivatives

| Compound ID | R (at C5) | R' (on Phenyl) | Bacterial Strains | Fungal Strains | Activity (MIC µg/mL) | Reference |

| PS04 | Phenyl | 4-Chloro | S. aureus, E. coli | C. albicans, A. niger | 5-20 | |

| - | Phenyl | 4-Bromo | S. aureus, E. coli | C. albicans, A. niger | 5-20 |

Note: This table is illustrative and summarizes findings. MIC stands for Minimum Inhibitory Concentration.

Caption: Key SAR points for antimicrobial activity.

Anticonvulsant Activity

A significant body of research highlights the potential of 1,2,4-triazole derivatives as anticonvulsant agents.[8][9][10] The SAR in this area is distinct from that for antimicrobial and anticancer activities.

Key Structural Insights:

-

Substituents at N4: The nature of the substituent at the 4-position is critical. While Schiff bases are common, other modifications are also explored.

-

Substituents at C5: Aromatic rings at the C5 position are prevalent in active anticonvulsant compounds.

-

Lipophilicity and BBB Penetration: For central nervous system activity, appropriate lipophilicity is essential for crossing the blood-brain barrier.

-